molecular formula C25H21N4NaO4S B1170147 Acid Orange 116 CAS No. 12220-10-9

Acid Orange 116

Cat. No.: B1170147
CAS No.: 12220-10-9
M. Wt: 496.5 g/mol
InChI Key: PHBKXNWUWOCVEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Acid Orange 116 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 3-aminobenzenesulfonic acid, followed by coupling with naphthalen-1-amine to form an intermediate product. This intermediate undergoes a second diazotization and is then coupled with p-cresol. The final step involves converting the hydroxyl group into an oxygen radical . Industrial production methods typically involve large-scale batch processes under controlled conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Acid Orange 116 undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acid Orange 116 has a wide range of scientific research applications:

Comparison with Similar Compounds

Acid Orange 116 is part of the azo dye family, which includes other compounds such as Acid Orange 7 and Acid Orange 52. Compared to these similar compounds, this compound is unique due to its specific molecular structure, which provides distinct color properties and stability under various conditions . Other similar compounds include Acid Orange 7 (C.I. 15510) and Acid Orange 52 (C.I. 13025), each with its own unique applications and properties .

Properties

CAS No.

12220-10-9

Molecular Formula

C25H21N4NaO4S

Molecular Weight

496.5 g/mol

IUPAC Name

sodium;3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1

InChI Key

PHBKXNWUWOCVEI-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.